molecular formula C54H84N4O8 B11935996 2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate

2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate

Cat. No.: B11935996
M. Wt: 917.3 g/mol
InChI Key: KESKUEBOAKULLW-VMNXYWKNSA-N
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Description

2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is a complex organic compound characterized by its anthracene core structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is functionalized with hydroxyl and amino groups through a series of reactions, including nitration, reduction, and diazotization. The final step involves the esterification of the amino groups with (Z)-hexadec-9-enoic acid under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the anthracene core can yield dihydroanthracene derivatives.

    Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Dihydroanthracene compounds.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The anthracene core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound’s functional groups can form covalent bonds with amino acid residues in proteins, inhibiting their activity. These interactions lead to the modulation of various molecular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: Shares the anthracene core but lacks the extensive functionalization.

    Doxorubicin: An anthracycline antibiotic with a similar core structure but different functional groups.

    Mitoxantrone: Another anthracene derivative used in cancer therapy.

Uniqueness

2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications.

Properties

Molecular Formula

C54H84N4O8

Molecular Weight

917.3 g/mol

IUPAC Name

2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C54H84N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(61)65-41-39-55-35-37-57-43-31-32-44(50-49(43)53(63)51-45(59)33-34-46(60)52(51)54(50)64)58-38-36-56-40-42-66-48(62)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,31-34,55-60H,3-12,17-30,35-42H2,1-2H3/b15-13-,16-14-

InChI Key

KESKUEBOAKULLW-VMNXYWKNSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCCNCCNC1=C2C(=O)C3=C(C=CC(=C3C(=O)C2=C(C=C1)NCCNCCOC(=O)CCCCCCC/C=C\CCCCCC)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCC=CCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

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